4-Ethyloxane-3,5-dione
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Overview
Description
4-Ethyloxane-3,5-dione is a chemical compound characterized by its unique structure, which includes an oxane ring substituted with an ethyl group at the 4th position and carbonyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxane-3,5-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce diols.
Scientific Research Applications
4-Ethyloxane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 4-Ethyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its reactivity in cycloaddition reactions.
Dimethyl acetylenedicarboxylate: Another compound used in cycloaddition reactions.
Uniqueness: 4-Ethyloxane-3,5-dione is unique due to its specific structure, which allows for a variety of chemical transformations and applications. Its oxane ring and carbonyl groups provide distinct reactivity patterns compared to other similar compounds.
Properties
CAS No. |
61363-58-4 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyloxane-3,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
REMGZYJOQJSBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)COCC1=O |
Origin of Product |
United States |
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